![molecular formula C48H60Br4O4 B6288738 Tetrapentyloxy-bromocalix[4]arene CAS No. 2622208-26-6](/img/structure/B6288738.png)

Tetrapentyloxy-bromocalix[4]arene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

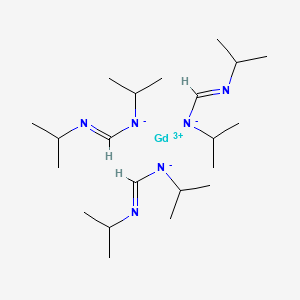

Tetrapentyloxy-bromocalix4arene is a member of the calixarene family, which are cyclic oligomers composed of phenolic units linked by methylene bridges. Calixarenes are known for their ability to form host-guest complexes, making them valuable in supramolecular chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrapentyloxy-bromocalix4arene typically involves the bromination of calix4arene derivatives. One common method is the ipso-bromination of tert-butylcalix4arenes using bromine, which provides a direct method to tetra-bromocalix4arene in a single step with excellent yield . The reaction conditions include the exclusion of light, temperature control, and the use of specific solvents.

Industrial Production Methods: Industrial production methods for tetrapentyloxy-bromocalix4arene are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tetrapentyloxy-bromocalix4arene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include bromine or N-bromosuccinimide (NBS) under controlled conditions.

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted calixarenes with different functional groups .

Scientific Research Applications

Tetrapentyloxy-bromocalix4arene has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of calixarene-based polymers and supramolecular structures.

Biology: Investigated for its potential in drug delivery systems due to its ability to form host-guest complexes.

Medicine: Explored for its cytotoxic properties against various cancer cell lines.

Industry: Utilized in sensor development and catalysis due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tetrapentyloxy-bromocalix4arene involves its ability to form host-guest complexes with various molecules. The calixarene scaffold provides a versatile platform for binding different guests, which can influence the compound’s reactivity and interactions . The molecular targets and pathways involved depend on the specific application, such as drug delivery or catalysis.

Comparison with Similar Compounds

- Tetrakis(3-iodopropargyloxy)calix 4arene: Known for its strong halogen bonding interactions .

- p-tert-Butylcalix 4arene: Widely used in coordination chemistry with transition and lanthanide metals .

Uniqueness: Tetrapentyloxy-bromocalix4arene stands out due to its specific bromine substitution, which imparts unique reactivity and potential for functionalization. Its ability to form stable host-guest complexes and its versatility in various applications make it a valuable compound in supramolecular chemistry and beyond.

Properties

IUPAC Name |

5,11,17,23-tetrabromo-25,26,27,28-tetrapentoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H60Br4O4/c1-5-9-13-17-53-45-33-21-35-27-42(50)29-37(46(35)54-18-14-10-6-2)23-39-31-44(52)32-40(48(39)56-20-16-12-8-4)24-38-30-43(51)28-36(22-34(45)26-41(49)25-33)47(38)55-19-15-11-7-3/h25-32H,5-24H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWLHWNOXOOQQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C2CC3=CC(=CC(=C3OCCCCC)CC4=C(C(=CC(=C4)Br)CC5=C(C(=CC(=C5)Br)CC1=CC(=C2)Br)OCCCCC)OCCCCC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H60Br4O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1020.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288673.png)

![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride](/img/structure/B6288683.png)

![[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B6288690.png)

![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)

![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)

![Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)](/img/structure/B6288721.png)

![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)

![Tetrapentyloxy-dibromo-dihydroxycalix[4]arene](/img/structure/B6288742.png)

![3-Chloropropyloxybenzyloxycalix[8]arene](/img/structure/B6288753.png)

![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)